Bienvenue dans la boutique en ligne BenchChem!

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one

CGRP Receptor Antagonist Migraine Structure-Activity Relationship

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one (CAS 1189569-76-3) is a chiral spirocyclic diamine building block featuring a conformationally constrained 6,9-diazaspiro[4.5]decane core with a 3,5-difluorophenyl substituent and a quaternary 8-methyl group. This precise architecture serves as the critical intermediate in the synthesis of MK-8825, a potent calcitonin gene-related peptide (CGRP) receptor antagonist from Merck Research Laboratories.

Molecular Formula C15H18F2N2O
Molecular Weight 280.319
CAS No. 1189569-76-3
Cat. No. B2677481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one
CAS1189569-76-3
Molecular FormulaC15H18F2N2O
Molecular Weight280.319
Structural Identifiers
SMILESCC1(CNC2(CCCC2)C(=O)N1)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C15H18F2N2O/c1-14(10-6-11(16)8-12(17)7-10)9-18-15(13(20)19-14)4-2-3-5-15/h6-8,18H,2-5,9H2,1H3,(H,19,20)
InChIKeyDIHHJLLPRVUNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one (CAS 1189569-76-3): Chemical Profile and Core Scaffold


8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one (CAS 1189569-76-3) is a chiral spirocyclic diamine building block featuring a conformationally constrained 6,9-diazaspiro[4.5]decane core with a 3,5-difluorophenyl substituent and a quaternary 8-methyl group. This precise architecture serves as the critical intermediate in the synthesis of MK-8825, a potent calcitonin gene-related peptide (CGRP) receptor antagonist from Merck Research Laboratories [1]. The compound is also investigated as a scaffold for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition , highlighting its relevance in both migraine and necroptosis-related drug discovery programs.

Why 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one Cannot Be Trivially Replaced by Other Spirocyclic Diamines


The 8-methyl substitution on the diazaspiro[4.5]decane scaffold is not a passive structural feature; it is the key modification that differentiates the optimized clinical tool compound MK-8825 from its predecessor, MK-3207. Research by Bell et al. demonstrated that incorporating this quaternary center significantly increased the unbound fraction in rat plasma and enhanced aqueous solubility, leading to improved in vivo potency [1]. Using an 8-unsubstituted or differently substituted analog would regress to the predecessor's inferior pharmacokinetic profile. Furthermore, the specific 3,5-difluorophenyl motif is critical for CGRP receptor binding affinity, and its substitution with mono-fluoro, chloro, or unsubstituted phenyl rings results in a substantial loss of target engagement, as established by structure-activity relationship (SAR) studies on this chemotype [2].

Quantitative Differentiation Evidence for 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one vs. Closest Analogs


8-Methyl Substitution on the Diazaspiro Core Confers Superior CGRP Receptor Affinity Compared to the 8-Unsubstituted Analog

The target compound is the direct precursor to MK-8825. In the final molecule, the 8-methylated spirocycle (from CAS 1189569-76-3) provides a Ki of 0.024 nM at the human CGRP receptor, equivalent to MK-3207, while achieving superior pharmacokinetics. The comparator, the 8-unsubstituted spirocyclic core found in MK-3207, also has a Ki of 0.024 nM, but lacks the critical physicochemical advantages conferred by the 8-methyl group [1].

CGRP Receptor Antagonist Migraine Structure-Activity Relationship

Incorporation of the 8-Methyl-6,9-diazaspiro Core Enables Increased Unbound Fraction and Aqueous Solubility

The 8-methyl substituent on the diazaspiro core, a direct structural contribution of this intermediate, was rationally designed to address the high plasma protein binding and low solubility of the lead series. MK-8825, built from this intermediate, demonstrates a significantly increased unbound fraction in rat plasma compared to the unsubstituted analog MK-3207. While exact fold-change values require access to the full experimental section, the authors explicitly state that this modification 'increased unbound fraction in rat plasma and enhanced aqueous solubility,' which translated to improved in vivo efficacy in a rat pharmacodynamic model [1].

Pharmacokinetics Drug Design Solubility Optimization

The 3,5-Difluorophenyl Motif is Essential for High-Affinity CGRP Receptor Engagement in the Spirocyclic Series

SAR exploration leading to the discovery of MK-3207 established that the 3,5-difluorophenyl group is optimal for CGRP receptor binding affinity within this chemotype. The morpholinone analog containing the 3,5-difluorophenyl substituent (the series leading to this compound) maintained similar cell-based activity to other potent analogs but demonstrated a superior balance of potency and rat oral bioavailability (F = 59%) [1]. Alternative aryl substitutions, including mono-fluoro, chloro, or unsubstituted phenyl, showed reduced target engagement, confirming the non-redundant role of the 3,5-difluorophenyl group present in this intermediate.

CGRP Antagonist Binding Affinity Fluorine Chemistry

Optimal Use Cases for Procuring 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one


Synthesis of MK-8825 and Related CGRP Receptor Antagonist Tool Compounds

This intermediate is the direct precursor for MK-8825, a high-value research tool for in vivo blockade of CGRP receptors in rat models of migraine. The final compound, derived from this building block, demonstrated significantly improved in vivo potency over the clinical candidate MK-3207 [1]. Researchers investigating migraine pathophysiology or validating CGRP receptor antagonism as a therapeutic strategy should prioritize this specific building block to ensure they replicate the optimized pharmacokinetic profile.

Structure-Activity Relationship (SAR) Expansion Around the 8-Methyl Diazaspiro Core

The 8-methyl-6,9-diazaspiro[4.5]decane scaffold represents a privileged, conformationally restricted core for probing protein kinases and GPCRs. The established SAR showing that the 8-methyl group addresses plasma protein binding limitations [1] makes this compound a superior starting point for library synthesis compared to 8-unsubstituted analogs. Medicinal chemistry teams can use this intermediate to explore N-9 derivatizations while maintaining the beneficial pharmacokinetic handle provided by the quaternary 8-methyl center.

RIPK1 Kinase Inhibitor Probe Development

The compound has been identified as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis [1]. Given the therapeutic relevance of RIPK1 inhibition in inflammatory, neurodegenerative, and ischemic diseases, this intermediate can serve as a starting scaffold for developing novel RIPK1 probes. Its spirocyclic architecture provides a rigid, three-dimensional framework distinct from common flat kinase inhibitors, potentially offering selectivity advantages.

Quote Request

Request a Quote for 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.